Mycophenolic acid disodium salt
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Overview
Description
Mycophenolic acid disodium salt is a derivative of mycophenolic acid, a potent immunosuppressant used primarily to prevent organ transplant rejection and treat autoimmune diseases such as Crohn’s disease and lupus . Mycophenolic acid was initially discovered by Bartolomeo Gosio in 1893 and has since been developed into various salt forms to enhance its solubility and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of mycophenolic acid disodium salt involves the isolation and purification of mycophenolic acid from fermentation processes. The process typically includes:
Culturing a mycophenolic acid-producing microorganism: under suitable conditions.
Adjusting the pH: of the fermentation culture to acidic.
Recovering the mycelia: by filtration.
Leaching the mycelia: with an organic solvent.
Isolating the mycophenolic acid: from the solvent.
Industrial Production Methods
Industrial production methods for this compound involve large-scale fermentation followed by downstream processing to isolate and purify the compound. The sodium salt form is then synthesized by reacting mycophenolic acid with sodium hydroxide under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
Mycophenolic acid disodium salt undergoes various chemical reactions, including:
Oxidation: Mycophenolic acid can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the mycophenolic acid molecule.
Substitution: Substitution reactions can introduce different substituents to the mycophenolic acid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of mycophenolic acid, which can have different pharmacological properties and applications .
Scientific Research Applications
Mycophenolic acid disodium salt has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various derivatives for research purposes.
Biology: Studied for its effects on cellular processes and its potential as a tool for investigating cellular pathways.
Mechanism of Action
Mycophenolic acid disodium salt exerts its effects by inhibiting inosine monophosphate dehydrogenase, an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a depletion of guanosine nucleotides, which are essential for the proliferation of T and B lymphocytes. As a result, this compound suppresses cell-mediated immune responses and antibody formation .
Comparison with Similar Compounds
Similar Compounds
Mycophenolate mofetil: A prodrug of mycophenolic acid that is hydrolyzed to the active form in the body.
Enteric-coated mycophenolate sodium: Another salt form of mycophenolic acid designed to improve gastrointestinal tolerance.
Uniqueness
Mycophenolic acid disodium salt is unique due to its enhanced solubility and bioavailability compared to the parent compound. This makes it a more effective option for pharmaceutical formulations, particularly in immunosuppressive therapy .
Properties
CAS No. |
23047-11-2 |
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Molecular Formula |
C17H18Na2O6 |
Molecular Weight |
364.30 g/mol |
IUPAC Name |
disodium;(E)-6-(6-methoxy-7-methyl-4-oxido-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate |
InChI |
InChI=1S/C17H20O6.2Na/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;;/h4,20H,5-8H2,1-3H3,(H,18,19);;/q;2*+1/p-2/b9-4+;; |
InChI Key |
IPVKDGNBGUYLBL-HPJBNNNXSA-L |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)[O-])[O-].[Na+].[Na+] |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
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